Cinnamyl caffeate

Description

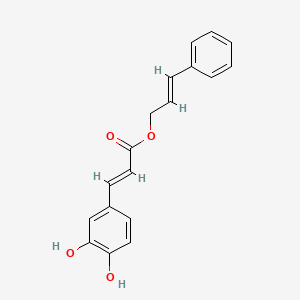

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-16-10-8-15(13-17(16)20)9-11-18(21)22-12-4-7-14-5-2-1-3-6-14/h1-11,13,19-20H,12H2/b7-4+,11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZQNEYQRVPNRY-WUZDHUPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of Cinnamyl Caffeate in Plants: A Technical Guide for Researchers

Abstract

Cinnamyl caffeate is a naturally occurring phenylpropanoid ester found in a variety of plant species, exhibiting a range of bioactive properties that are of interest to the pharmaceutical and nutraceutical industries. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic steps from primary metabolism to the final esterification. The guide includes detailed experimental protocols for key analytical techniques and presents quantitative data where available. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the vast class of plant secondary metabolites known as phenylpropanoids. These compounds are derived from the shikimate pathway and play crucial roles in plant defense, structure, and signaling. This compound, an ester of cinnamyl alcohol and caffeic acid, has garnered attention for its potential antioxidant, anti-inflammatory, and other pharmacological activities. This guide elucidates the intricate biochemical route plants employ to synthesize this specialized metabolite.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway. The pathway can be conceptually divided into three main stages: the synthesis of the cinnamyl alcohol moiety, the synthesis of the caffeoyl-CoA moiety, and the final condensation of these two precursors.

The General Phenylpropanoid Pathway: The Foundation

The journey begins with the aromatic amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid. This is the committed step of the phenylpropanoid pathway. Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.

Biosynthesis of Cinnamyl Alcohol

The synthesis of cinnamyl alcohol from p-coumaric acid involves a series of reductions and modifications:

-

Activation: p-Coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA.

-

Reduction to Aldehyde: Cinnamoyl-CoA Reductase (CCR) catalyzes the NADPH-dependent reduction of p-coumaroyl-CoA to p-coumaraldehyde.

-

Reduction to Alcohol: Finally, Cinnamyl Alcohol Dehydrogenase (CAD) reduces p-coumaraldehyde to p-coumaryl alcohol. While the direct precursor to cinnamyl alcohol is cinnamaldehyde, the pathway via p-coumaryl alcohol is a key branch point for monolignol biosynthesis. The direct conversion of cinnamoyl-CoA to cinnamaldehyde is also catalyzed by CCR, followed by reduction to cinnamyl alcohol by CAD.

Biosynthesis of Caffeoyl-CoA

The caffeoyl moiety is also derived from p-coumaroyl-CoA through a hydroxylation step:

-

Hydroxylation: p-Coumaroyl-CoA is hydroxylated at the 3-position of the aromatic ring to yield caffeoyl-CoA. This reaction is catalyzed by p-Coumaroyl-CoA 3-Hydroxylase (C3H) , another cytochrome P450 enzyme.

The Final Esterification Step

The culmination of the pathway is the esterification of cinnamyl alcohol with caffeoyl-CoA. This reaction is catalyzed by a member of the BAHD acyltransferase family. While a specific enzyme designated as "cinnamyl alcohol:caffeoyl-CoA acyltransferase" has not been definitively characterized in all plant species, the existence of such an enzyme is strongly implied by the presence of this compound in various plants and the known substrate promiscuity of many BAHD acyltransferases. One closely related characterized enzyme is FATTY ALCOHOL:CAFFEOYL-CoA CAFFEOYL TRANSFERASE (FACT) in Arabidopsis, which esterifies long-chain fatty alcohols with caffeoyl-CoA[1][2]. It is hypothesized that a homologous BAHD acyltransferase with a substrate binding pocket amenable to cinnamyl alcohol is responsible for this compound synthesis.

References

Cinnamyl Caffeate: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl caffeate is a naturally occurring ester formed from cinnamyl alcohol and caffeic acid. It is found in various plant sources, most notably in propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources.[1][2] As a member of the phenylpropanoid class, this compound is of significant interest to researchers due to the combined biological activities of its constituent parts: the anti-inflammatory and antioxidant properties of caffeic acid and the aromatic, antimicrobial characteristics of cinnamyl alcohol. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis and isolation, and an exploration of its biological activities and related signaling pathways.

Physical and Chemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₈H₁₆O₄.[3] Its chemical structure combines the catechol ring and acrylic acid moiety of caffeic acid with the phenylpropene structure of cinnamyl alcohol.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₄ | [3][4] |

| Molecular Weight | 296.32 g/mol | [1] |

| IUPAC Name | [(E)-3-phenylprop-2-enyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [4] |

| CAS Number | 115610-32-7 | [1] |

| Melting Point | 159–160 °C | [5] |

| Solubility | While specific data for this compound is limited, its parent compounds offer insights. Caffeic acid is sparingly soluble in cold water but freely soluble in hot water and cold alcohol. Cinnamyl alcohol is sparingly soluble in water but highly soluble in most common organic solvents. It is expected that this compound is soluble in organic solvents like ethanol, methanol, and DMSO. | [6] |

| XLogP3 | 3.6 | [4] |

Experimental Protocols

Synthesis of (E)-Cinnamyl-(E)-caffeate

A general method for the synthesis of cinnamyl cinnamates, including this compound, has been described. This convenient, high-yield method involves the reaction of benzaldehydes with a phosphorane.

Methodology:

-

Phosphorane Preparation: A phosphonium salt is prepared and then reacted with a base, such as sodium hydroxide, to furnish the phosphorane.

-

Wittig Reaction: The appropriate benzaldehyde (in this case, a protected 3,4-dihydroxybenzaldehyde) is reacted with the prepared phosphorane.

-

Product Formation: The reaction yields the (E,E)-cinnamyl caffeate as the major product, with the (E,Z)-ester formed in low yields in the same reaction.

-

Purification: The products are separated and purified using column chromatography. The final product is typically a solid.

This method has been reported to produce (E)-cinnamyl-(E)-caffeate in an 80% yield.[5]

Isolation from Propolis

This compound is a known component of bee propolis.[2][7] A general protocol for the extraction and isolation of compounds from propolis is outlined below.

Methodology:

-

Extraction: Crude propolis is dissolved in 95% ethanol (a common weight-to-volume ratio is 1:5 to 1:10) and agitated, often at a slightly elevated temperature (e.g., 40°C), for one hour.[7][8]

-

Filtration: The ethanolic solution is filtered to remove insoluble materials.[8]

-

Fractionation: The ethanolic extract is then subjected to further separation. This can be achieved through liquid-liquid extraction with solvents of increasing polarity or directly through chromatographic techniques.

-

Chromatography: The fraction containing this compound is further purified using column chromatography, often with a silica gel stationary phase.

-

Final Purification: Final purification to isolate pure this compound is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column.[9]

Spectral Data

-

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both the cinnamyl and caffeoyl moieties, typically in the range of 6.5-7.5 ppm. The vinyl protons of the two double bonds would appear as doublets in the 6.0-8.0 ppm region with characteristic coupling constants for the trans configuration. The methylene protons of the cinnamyl group (-O-CH₂-) would likely be a doublet around 4.5-5.0 ppm. The hydroxyl protons on the catechol ring would appear as broad singlets.

-

¹³C-NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester at around 166-170 ppm. The aromatic and vinyl carbons would resonate in the 110-150 ppm range. The methylene carbon of the cinnamyl ester group would be expected around 65 ppm.

Biological Activity and Signaling Pathways

This compound's biological activity is attributed to its hybrid structure. Caffeic acid and its derivatives are well-known for their antioxidant, anti-inflammatory, and anticancer properties.[1][11] Cinnamaldehyde and cinnamyl alcohol also exhibit significant anti-inflammatory and anticancer activities.[3][12]

Anti-inflammatory Activity

The anti-inflammatory effects of caffeic acid, a component of this compound, have been shown to be mediated through the inhibition of several key signaling pathways. One such pathway involves the Toll-like receptor 4 (TLR4) signaling cascade. Caffeic acid has been demonstrated to directly inhibit Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4, which are crucial upstream kinases in the TLR4 pathway. This inhibition leads to the suppression of downstream signaling through TAK1 and ultimately prevents the activation of transcription factors like AP-1, which are responsible for the expression of pro-inflammatory mediators such as iNOS and COX-2.[11]

Anticancer Activity

Derivatives of both cinnamic acid and caffeic acid have demonstrated anticancer properties. These compounds can modulate various signaling pathways involved in cancer progression, including those that regulate cell proliferation, apoptosis, and metastasis.[13] For instance, caffeic acid can stimulate the AMP-activated protein kinase (AMPK) pathway and disrupt the PI3K/Akt signaling pathway, both of which are critical in cancer cell survival and growth.[1] Cinnamaldehyde has been shown to affect the JAK/STAT3 and NF-κB pathways.[3] Given these activities of its parent compounds and related molecules, this compound is a promising candidate for further investigation as an anticancer agent.

Conclusion

This compound is a natural product with significant potential in drug discovery and development. Its well-defined chemical structure and the known biological activities of its precursors make it a compelling target for further research. This guide summarizes the current knowledge of its physicochemical properties and provides a foundation for future studies into its synthesis, isolation, and pharmacological mechanisms. The exploration of its effects on key cellular signaling pathways will be crucial in unlocking its full therapeutic potential.

References

- 1. Adjuvant Properties of Caffeic Acid in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H16O4 | CID 11380911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. vassar.edu [vassar.edu]

- 8. Propolis Extract and Its Bioactive Compounds—From Traditional to Modern Extraction Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Cinnamyl Caffeate: A Technical Overview for Drug Discovery and Development

[Shanghai, China] – Cinnamyl caffeate, a naturally occurring ester of cinnamyl alcohol and caffeic acid, is emerging as a compound of significant interest within the scientific community. Possessing a unique chemical architecture derived from two well-known bioactive moieties, this compound is demonstrating a wide spectrum of potential therapeutic activities. This technical guide provides an in-depth analysis of the current understanding of this compound's biological effects, with a focus on its anticancer, anti-inflammatory, and neuroprotective potential, supported by quantitative data, detailed experimental methodologies, and mechanistic pathway diagrams to inform future research and drug development initiatives.

Core Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its cytotoxic and anti-inflammatory properties being the most quantitatively characterized to date. The following tables summarize the key quantitative data available for this compound and its closely related analogs.

| Biological Activity | Assay | Cell Line/Target | IC50 Value | Reference |

| Anticancer | MTT Assay | A549 (Human Lung Carcinoma) | 71 µM | [1][2] |

| Anticancer | MTT Assay | BEL-7404 (Human Hepatocellular Carcinoma) | 91 µM | [1][2] |

Table 1: Anticancer Activity of this compound

| Biological Activity | Compound | Assay | Target | IC50 Value | Reference |

| Anti-inflammatory | Cinnamyl-3,4-dihydroxy-α-cyanocinnamate | Cell-free | 5-Lipoxygenase | 9-25 nM | [3] |

| Anti-inflammatory | Cinnamyl-3,4-dihydroxy-α-cyanocinnamate | Intact Leukocytes | 5-Lipoxygenase | 0.45-0.8 µM | [3] |

Table 2: Anti-inflammatory Activity of a this compound Analog

Key Signaling Pathways Modulated by this compound and Its Analogs

The biological effects of this compound and its structural relatives, such as Caffeic Acid Phenethyl Ester (CAPE), are mediated through the modulation of critical intracellular signaling pathways. These pathways are central to cellular processes like inflammation, proliferation, and survival.

Anti-inflammatory Signaling via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS and COX-2. This compound and its analogs are believed to exert their anti-inflammatory effects by inhibiting this pathway, likely by preventing the degradation of IκBα and thus blocking NF-κB's nuclear translocation[5][6][7].

Modulation of MAPK Signaling in Cancer and Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 MAPK and ERK pathways, are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases. Cinnamyl alcohol, a component of this compound, has been shown to suppress the phosphorylation of ERK1/2[7]. Furthermore, related compounds like bornyl caffeate can induce apoptosis in cancer cells through the activation of p38 and JNK, which are stress-activated MAPKs[8]. This suggests that this compound may have a complex, context-dependent modulatory effect on MAPK signaling.

Neuroprotection via the Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. Caffeic acid and CAPE are known activators of the Nrf2 pathway, a mechanism that is central to their neuroprotective effects[9][10][11]. This activation leads to the upregulation of enzymes that detoxify reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage, a key pathological feature of neurodegenerative diseases.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activities, the following are detailed methodologies for key experiments.

Anticancer Activity: MTT Cell Viability Assay

This protocol is a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., A549, BEL-7404) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

-

MTT Incubation: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which is crucial in the biosynthesis of leukotrienes.

-

Enzyme and Substrate Preparation: A solution of 5-lipoxygenase (from soybean or human recombinant) is prepared in a 0.1 M phosphate buffer (pH 8.0). The substrate, linoleic acid, is also prepared in the same buffer.

-

Incubation: The test compound (this compound or its analog) is pre-incubated with the enzyme solution for 10 minutes at 25°C.

-

Reaction Initiation: The reaction is initiated by adding the linoleic acid substrate to the enzyme-compound mixture.

-

Absorbance Measurement: The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm for 6 minutes using a spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control (without the compound). The IC50 value is determined from the concentration-inhibition curve[12][13].

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common and rapid assay to assess the free radical scavenging ability of a compound.

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals[3][14].

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

References

- 1. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Cross talk between p38MAPK and ERK is mediated through MAPK-mediated protein phosphatase 2A catalytic subunit α and MAPK phosphatase-1 expression in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recapitulating the Binding Affinity of Nrf2 for KEAP1 in a Cyclic Heptapeptide, Guided by NMR, X-ray Crystallography, and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

Cinnamyl Caffeate: A Technical Whitepaper on the Hypothesized Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cinnamyl caffeate is a naturally occurring ester of cinnamyl alcohol and caffeic acid, found in sources such as propolis.[1][2] While its direct biological activities are not as extensively studied as its constituent parts or its well-known analogue, caffeic acid phenethyl ester (CAPE), a strong hypothesis for its mechanism of action can be formulated. This technical guide synthesizes the known biological activities of cinnamyl alcohol, caffeic acid, and related cinnamoyl and caffeoyl compounds to propose a multi-faceted mechanism of action for this compound. The core hypotheses center on its potential as an anti-inflammatory, antioxidant, and anti-cancer agent through the modulation of key cellular signaling pathways, including NF-κB, Nrf2, MAPK/ERK, and PI3K/Akt. This document provides a comprehensive overview of these pathways, summarizes relevant quantitative data, details key experimental protocols for investigation, and presents visual diagrams of the proposed molecular interactions.

Introduction: The this compound Molecule

This compound is a phenolic compound that combines the structural features of both caffeic acid and cinnamyl alcohol. Caffeic acid is a well-documented hydroxycinnamic acid with potent antioxidant and anti-inflammatory properties.[3][4][5] Similarly, cinnamyl alcohol and its related aldehyde, cinnamaldehyde, have demonstrated significant biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects.[6][7] The combination of these two moieties in a single ester molecule suggests a synergistic or unique pharmacological profile. This guide will explore the hypothesized mechanisms of action of this compound by examining the established pathways modulated by its structural analogues.

Core Hypothesized Mechanisms of Action

The primary mechanisms of action for this compound are hypothesized to be centered around three key areas: anti-inflammatory activity, antioxidant response, and anti-cancer effects. These are likely mediated through the modulation of several interconnected signaling cascades.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

A major hypothesized mechanism is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8]

The analogue, CAPE, is a well-documented and specific inhibitor of NF-κB activation.[9] It has been shown to block the activation of NF-κB induced by various inflammatory agents like tumor necrosis factor (TNF), phorbol esters, and hydrogen peroxide. The proposed mechanism involves preventing the translocation of the p65 subunit of NF-κB into the nucleus. Some studies suggest this may occur through the inhibition of IκB kinase (IKK) phosphorylation or by directly inhibiting NF-κB's DNA binding capability.[9] Cinnamaldehyde has also been shown to inhibit NF-κB activation through the NIK/IKK, ERK, and p38 MAPK pathways.[8] Given these precedents, this compound is strongly hypothesized to act as a potent NF-κB inhibitor.

Antioxidant Effects via Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes (e.g., Heme Oxygenase-1 (HO-1), γ-glutamyl-cysteine synthetase (γ-GCS)).

Both cinnamaldehyde and caffeic acid derivatives have been shown to activate the Nrf2 pathway.[10] Cinnamaldehyde activates the Nrf2-dependent antioxidant response in human epithelial colon cells.[11] CAPE induces HO-1 expression via Nrf2 activation, which is partially dependent on the ERK signaling pathway.[10] Cinnamic acid has also been shown to ameliorate diabetic nephropathy by activating Nrf2.[12] this compound, containing an α,β-unsaturated carbonyl system, is a potential Michael acceptor, a characteristic of many Nrf2 activators. It is therefore highly probable that it can induce a potent antioxidant response by activating the Nrf2/ARE pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2-mediated HO-1 induction coupled with the ERK signaling pathway contributes to indirect antioxidant capacity of caffeic acid phenethyl ester in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Cinnamyl Caffeate: A Technical Whitepaper for Researchers

An In-depth Analysis of Preliminary Studies on the Anti-inflammatory Effects of Cinnamyl Caffeate and its Analogs for Researchers, Scientists, and Drug Development Professionals.

This compound, an ester of cinnamyl alcohol and caffeic acid, has emerged as a compound of interest in the exploration of novel anti-inflammatory agents. Preliminary research, alongside studies of its structural relatives like caffeic acid phenethyl ester (CAPE), suggests a significant potential to modulate key inflammatory pathways. This technical guide synthesizes the current understanding of the anti-inflammatory properties of this compound and related molecules, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Data from In Vitro and In Vivo Studies

The anti-inflammatory efficacy of this compound and its analogs has been quantified in various preclinical models. The following tables summarize key findings, providing a comparative overview of their potency.

Table 1: In Vitro Inhibition of Inflammatory Mediators

| Compound | Model System | Inflammatory Mediator | Concentration / Dose | % Inhibition / IC50 | Reference |

| Caffeoyl derivatives | Lipopolysaccharide (LPS)-induced Caco-2 cells | IL-6, IL-1β, TNF-α, PGE2 | 1 or 10 μM | Significant reduction | [1] |

| Caffeic acid phenethyl ester (CAPE) | LPS-stimulated microglial cells | Nitric Oxide (NO) | 0.3 μM | Significant inhibition | [2] |

| Caffeic acid phenethyl ester (CAPE) | LPS-stimulated microglial cells | iNOS, COX-2 | 0.3 μM | Significant inhibition | [2] |

| Ethyl caffeate | LPS-stimulated RAW 264.7 macrophages | NF-κB DNA binding | 10 μg/ml | Moderate inhibition | [3] |

| Caffeic acid | RANKL-TNF-α-induced RAW-D cells | NF-κB activity | Starting from 1 µg/mL | Significant inhibition | [4][5] |

| Caffeoyl clusters | Cell-free 5-lipoxygenase (5-LO) assay | 5-LO product synthesis | - | IC50: 0.66 to 0.79 μM | [6] |

Table 2: In Vivo Anti-inflammatory Effects

| Compound | Animal Model | Inflammatory Challenge | Dose | Outcome | Reference |

| Caffeic acid phenethyl ester (CAPE) | Sprague Dawley rats | Carrageenan-induced paw edema | 10 and 30 mg/kg (i.p.) | Significant reduction in paw volume | [7][8] |

| Cinnamyl alcohol | Sepsis-induced mice | Cecal ligation and puncture | Not specified | Reduced mortality and inflammatory cytokines (IL-1β, IL-18) | [9] |

| Cinnamic acid | Lipopolysaccharide (LPS)-induced mice | LPS injection | 100 and 200 mg/kg | Attenuated depressive-like behaviors and neuroinflammation | [10] |

| Caffeic acid | Dextran sulfate sodium (DSS)-induced colitis in mice | DSS in drinking water | 251 mg/kg in diet | Decreased production of LPS and inflammatory cytokines (IL-1β, IL-6, TNF-α) | [11] |

| Caffeic acid | Lipopolysaccharide (LPS)-induced mice | LPS injection (1.5mg/kg) | 30mg/kg (p.o.) | Reduced systemic and brain cytokine levels | [12] |

Key Signaling Pathways in the Anti-inflammatory Action of this compound and its Analogs

The anti-inflammatory effects of this compound and related compounds are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Caffeic acid and its derivatives have been shown to inhibit this pathway at multiple levels.

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.

The MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as p38, ERK, and JNK, is another critical regulator of inflammation. Caffeic acid derivatives have demonstrated the ability to suppress the phosphorylation of these kinases, thereby downregulating the inflammatory response.

Caption: Modulation of the MAPK signaling pathway by this compound and related compounds.

Experimental Protocols: A Guide to Preclinical Models

The following sections detail the methodologies employed in key preliminary studies to evaluate the anti-inflammatory effects of this compound and its analogs.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

-

Cell Line: Murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages (BMMs).

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound or the analog for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours).

-

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression of Inflammatory Mediators (iNOS, COX-2): Assessed by quantitative reverse transcription PCR (qRT-PCR).

-

Protein Expression and Pathway Activation: Analyzed by Western blotting to detect levels of iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK pathway proteins.

-

Caption: Experimental workflow for LPS-induced inflammation in macrophages.

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute inflammation.[13]

-

Animal Model: Male Sprague-Dawley rats or Swiss albino mice.

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

-

Treatment Protocol:

-

Animals are divided into control, vehicle, positive control (e.g., indomethacin), and experimental groups (receiving different doses of this compound).

-

The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the inflammatory insult.

-

Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.[13]

-

-

Endpoint Analysis:

-

Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[7][8] The percentage inhibition of edema is calculated.

-

Histopathological Examination: At the end of the experiment, paw tissue may be collected for histological analysis to assess inflammatory cell infiltration and tissue damage.

-

Biochemical Analysis: Paw tissue can be homogenized to measure levels of inflammatory mediators like TNF-α, IL-1β, and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

-

Caption: Workflow for the carrageenan-induced paw edema model.

Concluding Remarks

The preliminary evidence strongly suggests that this compound and its analogs possess significant anti-inflammatory properties. Their mechanism of action appears to be centered on the inhibition of the NF-κB and MAPK signaling pathways, which are critical drivers of the inflammatory process. The presented quantitative data and experimental protocols provide a solid foundation for further investigation into the therapeutic potential of these compounds. Future research should focus on elucidating the precise molecular targets, optimizing the pharmacokinetic and pharmacodynamic profiles, and evaluating the efficacy and safety in more complex disease models. The information compiled in this whitepaper is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory therapeutics.

References

- 1. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the anti-inflammatory effects of caffeic acid phenethyl ester in a model of λ-Carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The anti-inflammatory effects of cinnamyl alcohol on sepsis-induced mice via the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinnamic Acid Improved Lipopolysaccharide-Induced Depressive-Like Behaviors by Inhibiting Neuroinflammation and Oxidative Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Caffeic Acid Supplement Alleviates Colonic Inflammation and Oxidative Stress Potentially Through Improved Gut Microbiota Community in Mice [frontiersin.org]

- 12. Caffeic acid attenuates lipopolysaccharide-induced sickness behaviour and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Anticancer Potential of Cinnamyl Caffeate: An Initial Screening Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl caffeate, an ester formed from cinnamyl alcohol and caffeic acid, is a naturally derived compound that has garnered interest for its potential therapeutic properties. Both of its constituent molecules, cinnamaldehyde and caffeic acid, have been independently studied for their anticancer effects, suggesting that their combined ester may possess significant cytotoxic and antiproliferative activities against various cancer cell lines. This technical guide provides a comprehensive overview of the initial screening of this compound's anticancer potential, detailing its effects on cancer cell viability, the signaling pathways it modulates, and the experimental protocols utilized for its evaluation.

Data Presentation: In Vitro Cytotoxicity

The initial screening of a potential anticancer compound typically involves determining its cytotoxic effects on various cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. While specific IC50 values for this compound are still emerging in the literature, data from its constituent parts and related derivatives provide a strong rationale for its investigation.

For context, caffeic acid has demonstrated inhibitory effects on the growth of various cancer cell lines. For instance, in T47D human breast cancer cells, caffeic acid was found to be a potent inhibitor of cell growth with an IC50 value of 2.17 x 10-9 M[1]. In human cervical cancer cell lines, the IC50 values for caffeic acid were determined to be 327 µM for HeLa, 220 µM for CaSki, 157 µM for SiHa, and 40 µM for C33A cells[1]. Similarly, cinnamaldehyde has shown antiproliferative activity against human metastatic melanoma cell lines (A375, G361, LOX) with IC50 values below 10 µM[2].

The following table summarizes the IC50 values of caffeic acid and cinnamaldehyde in various human cancer cell lines, providing a preliminary indication of the potential cytotoxic range for this compound.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Caffeic Acid | T47D (Breast) | 0.00217 | [1] |

| Caffeic Acid | HeLa (Cervical) | 327 | [1] |

| Caffeic Acid | CaSki (Cervical) | 220 | [1] |

| Caffeic Acid | SiHa (Cervical) | 157 | [1] |

| Caffeic Acid | C33A (Cervical) | 40 | [1] |

| Cinnamaldehyde | A375 (Melanoma) | < 10 | [2] |

| Cinnamaldehyde | G361 (Melanoma) | < 10 | [2] |

| Cinnamaldehyde | LOX (Melanoma) | < 10 | [2] |

Core Signaling Pathways in this compound's Anticancer Activity

The anticancer effects of natural compounds are often attributed to their ability to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on the activities of its parent compounds, this compound is hypothesized to exert its effects through the PI3K/Akt, NF-κB, and JAK/STAT signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation in many types of cancer. Cinnamaldehyde has been shown to inhibit the EGF-induced PI3K/Akt signaling pathway in ovarian cancer cells, leading to reduced phosphorylation of mTOR, PI3K, and Akt[2]. Similarly, caffeic acid derivatives have been found to inhibit the growth of colon cancer cells through the suppression of the PI3K/Akt pathway[3][4]. It is therefore plausible that this compound would also inhibit this pathway, leading to decreased cancer cell proliferation and survival.

Caption: PI3K/Akt signaling pathway and the inhibitory role of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Caffeic acid phenethyl ester (CAPE), a related compound, is a potent and specific inhibitor of NF-κB activation[3]. It has been shown to block the activation of NF-κB induced by various inflammatory agents[3]. Cinnamon extract has also been found to inhibit NF-κB activity in tumor cells[5]. Therefore, this compound is expected to inhibit the NF-κB pathway, leading to the suppression of cancer cell growth and the induction of apoptosis.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is common in many cancers. Curcumin, a compound with structural similarities to the caffeic acid moiety, has been shown to suppress the JAK/STAT3 signaling pathway in gastric cancer[6]. This suggests that this compound may also possess the ability to inhibit this pathway, thereby contributing to its anticancer effects.

References

- 1. Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cinnamon-derived Michael acceptor cinnamic aldehyde impairs melanoma cell proliferation, invasiveness, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caffeic acid derivatives inhibit the growth of colon cancer: involvement of the PI3-K/Akt and AMPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeic Acid Derivatives Inhibit the Growth of Colon Cancer: Involvement of the PI3-K/Akt and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamon extract induces tumor cell death through inhibition of NFkappaB and AP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caffeic acid phenethyl ester suppresses melanoma tumor growth by inhibiting PI3K/AKT/XIAP pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamyl Caffeate: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamyl caffeate, a naturally occurring ester of caffeic acid and cinnamyl alcohol, has emerged as a molecule of significant interest in the scientific community. Initially identified as a component of plant resins, particularly from species of the Populus genus, its biological activities have garnered attention for potential therapeutic applications. This document provides a comprehensive overview of the history, synthesis, and known biological functions of this compound, with a focus on its discovery, experimental methodologies, and modulation of cellular signaling pathways. Quantitative data are presented in a structured format to facilitate analysis and comparison.

Discovery and History

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₆O₄ |

| Molecular Weight | 296.32 g/mol |

| Appearance | White solid |

| Melting Point | 159-160 °C (for (E)-Cinnamyl-(E)-caffeate)[1] |

| IUPAC Name | [(E)-3-phenylprop-2-enyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Synthesis and Isolation

This compound can be obtained through both isolation from natural sources and chemical synthesis.

Isolation from Natural Sources

The primary natural sources of this compound are the bud exudates of Populus species, such as Populus balsamifera, and in propolis, a resinous mixture produced by honeybees from substances collected from parts of plants, including tree buds.

Experimental Protocol: General Isolation from Populus Bud Exudate

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques.

-

Extraction:

-

Collect fresh Populus buds and immerse them in a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow for the extraction of the resinous material.

-

Filter the mixture to remove the solid plant material.

-

Concentrate the filtrate under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound is expected to partition into the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Apply the ethyl acetate fraction to a silica gel column.

-

Elute the column with a gradient of solvents, typically a mixture of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing the target compound and concentrate them.

-

Further purify the isolated compound using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

-

Chemical Synthesis

A high-yield chemical synthesis for (E)-Cinnamyl-(E)-caffeate has been reported, providing a reliable method for obtaining this compound for research purposes.

Experimental Protocol: Synthesis of (E)-Cinnamyl-(E)-caffeate (Patil et al., 2001)

This method involves the reaction of a phosphorane with 3,4-dihydroxybenzaldehyde.

-

Preparation of the Phosphorane:

-

Synthesize the required phosphorane from (E)-cinnamyl chloroacetate.

-

-

Wittig Reaction:

-

React 3,4-dihydroxybenzaldehyde (caffeic aldehyde) with the prepared phosphorane in a suitable solvent.

-

The reaction yields (E,E)-cinnamyl caffeate with a high yield (80%).

-

-

Purification:

-

Purify the product by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure of the synthesized (E)-Cinnamyl-(E)-caffeate using spectroscopic techniques (IR, ¹H NMR, and Mass Spectrometry). The reported melting point for the synthesized compound is 159–160°C.[1]

-

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its cytotoxic effects against cancer cell lines being a prominent area of investigation.

Cytotoxic Activity

Table 1: Cytotoxicity of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay |

| A549 | Lung Carcinoma | 71 | MTT Assay |

| BEL-7404 | Hepatoma | 91 | MTT Assay |

| PC-3 | Prostate Cancer | 88 | MTT Assay |

| CNE | Nasopharyngeal Carcinoma | 79 | MTT Assay |

| HeLa | Cervical Cancer | >100 | MTT Assay |

| KB | Oral Epidermoid Carcinoma | 95 | MTT Assay |

Data sourced from MedChemExpress product information, citing primary literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

-

Antioxidant and Anti-inflammatory Activities

Modulation of Signaling Pathways

Caffeic acid and its esters are known to influence cellular signaling pathways involved in cell survival, proliferation, and apoptosis. While direct studies on this compound's effect on these pathways are limited, research on structurally similar caffeic acid alkyl esters provides a strong model for its likely mechanism of action. The ERK1/2 and Akt signaling pathways are key regulators of these cellular processes and are likely targets of this compound.

The ERK1/2 and Akt Signaling Pathways

The Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the Protein Kinase B (Akt) pathways are critical downstream effectors of growth factor receptor signaling. Activation of these pathways generally promotes cell survival and proliferation.

Diagram: Postulated Modulation of ERK1/2 and Akt Signaling by this compound

Caption: Postulated signaling pathway modulated by this compound.

Experimental Workflow: Western Blot Analysis of Protein Phosphorylation

Western blotting is a key technique to assess the activation state of signaling proteins by detecting their phosphorylation.

-

Cell Lysis:

-

Treat cells with this compound for a specified time.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

-

SDS-PAGE:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt).

-

Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of ERK1/2 and Akt to determine the relative change in phosphorylation.

-

Conclusion and Future Directions

This compound, a natural product with a rich history rooted in the phytochemistry of Populus species, has demonstrated significant biological potential, particularly in the realm of oncology. Its cytotoxic effects against a variety of cancer cell lines, coupled with the likely modulation of key cell signaling pathways such as ERK1/2 and Akt, make it a compelling candidate for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular targets of this compound, expanding the scope of its biological activity profiling to include more detailed anti-inflammatory and antioxidant studies, and exploring its in vivo efficacy and safety in preclinical models. The development of more efficient and scalable synthesis methods will also be crucial for advancing its therapeutic potential.

References

A Technical Guide to the Chemical Analysis of Cinnamyl Caffeate in Propolis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the methodologies employed for the identification and quantification of cinnamyl caffeate, a significant bioactive compound found in propolis. It details experimental protocols, presents quantitative data, and illustrates key workflows and related biological pathways.

Introduction: this compound in the Propolis Matrix

Propolis is a complex resinous mixture produced by honeybees from plant exudates, beeswax, and salivary secretions.[1][2][3] Its chemical composition is highly variable and dependent on geographical origin, local flora, and bee species.[1][4][5] Propolis is rich in bioactive polyphenols, including flavonoids, phenolic acids, and their esters, which contribute to its recognized antioxidant, antimicrobial, and anti-inflammatory properties.[4][5]

This compound is a specific caffeic acid ester that has been identified as a constituent of certain types of propolis, such as that from Slovenia.[6] As a member of the phenylpropanoid class, its presence and concentration are of significant interest for the quality control and standardization of propolis-based products and for research into their pharmacological activities. Accurate and robust analytical methods are therefore essential for its characterization.

Experimental Protocols for Analysis

The analysis of this compound in the complex propolis matrix necessitates a multi-step approach involving efficient extraction followed by high-resolution chromatographic separation and detection.

Sample Preparation and Extraction

The primary goal of sample preparation is to efficiently extract phenolic compounds, including this compound, from the raw propolis while minimizing the co-extraction of interfering substances like wax.

-

Maceration (Ethanolic Extraction): This is the most common and traditional method.[3][7]

-

Grinding: Freeze raw propolis to make it brittle and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Addition: Mix the propolis powder with an aqueous ethanol solution (typically 70-80% ethanol) at a solid-to-liquid ratio ranging from 1:10 to 1:20 (w/v).[3][7] Ethanol is favored as it is non-toxic and effective at dissolving polyphenols while leaving much of the wax behind.[1][7]

-

Extraction: Macerate the mixture at room temperature for 24 to 72 hours with periodic shaking or stirring.[3][7] The process should be conducted in the dark to prevent the degradation of light-sensitive compounds.

-

Filtration: Filter the resulting solution through a suitable filter paper (e.g., Whatman No. 1) to remove solid residues.[7]

-

Concentration: Evaporate the ethanol from the filtrate using a rotary evaporator under reduced pressure at a temperature of approximately 40°C. The resulting concentrated extract can be lyophilized to produce a dry powder.[7]

-

Final Preparation: Before analysis, dissolve a precise weight of the dry extract in a suitable solvent (e.g., methanol or the initial mobile phase) and filter through a 0.45 µm syringe filter.[8]

-

-

Advanced Extraction Methods:

-

Ultrasound-Assisted Extraction (UAE): This method uses the mechanical effects of acoustic cavitation to improve extraction efficiency, often yielding higher amounts of phenolics in a shorter time compared to maceration.[3][9]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[3][9][10]

-

Supercritical Fluid Extraction (SFE): This technique uses supercritical CO₂, often with a co-solvent like ethanol, to extract compounds. It is a green technology that can offer high selectivity.[1]

-

Chromatographic Analysis: HPLC-PDA/DAD

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or Diode Array Detector (DAD) is the reference method for quantifying phenolic compounds in propolis.

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD/PDA detector.

-

Chromatographic Conditions (Typical):

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly employed.[11]

-

Mobile Phase: A gradient elution using two solvents is typical.

-

Elution Gradient: A linear gradient is used, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B to elute compounds of increasing hydrophobicity. An example gradient might be: 0-20 min, 20-80% B; 20-25 min, 80-100% B.

-

Flow Rate: Typically set around 1.0 mL/min.[11]

-

Column Temperature: Maintained at 25-30°C for reproducibility.[11]

-

Injection Volume: 10-20 µL.[11]

-

Detection: UV-Vis spectra are recorded across a range (e.g., 190-400 nm). Specific wavelengths, such as 280 nm for general phenolics and ~330 nm for caffeic acid derivatives, are used for quantification.[11][12]

-

-

Quantification:

-

An external standard method is used. A calibration curve is generated by injecting known concentrations of a pure this compound standard.

-

The linearity of the method is confirmed by a high coefficient of determination (r²) > 0.99.[12]

-

The concentration of this compound in the propolis extract is determined by comparing its peak area to the calibration curve.

-

Confirmatory Analysis: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher sensitivity and selectivity, which is crucial for both confirming the identity of compounds in a complex matrix and for trace-level quantification.

-

Ionization: Electrospray Ionization (ESI) is typically used, often in negative ion mode for phenolic acids.

-

Selective Detection: Precursor ion scanning can be employed to selectively detect caffeic acid esters.[8] By scanning for precursors of a common fragment ion characteristic of the caffeoyl moiety, related compounds can be identified.[8]

-

Structural Information: The fragmentation pattern obtained from MS/MS analysis provides structural information that confirms the identity of the compound by matching it with a standard or with literature data.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural identification of isolated compounds and for characterizing the overall chemical profile of a propolis extract.[13][14][15] ¹H-NMR can be used for the simultaneous detection of multiple phenolic compounds within the complex propolis matrix.[13] While not a primary tool for routine quantification, it is invaluable for verifying the structure of reference standards and identifying novel constituents.

Quantitative Data

The chemical composition of propolis, including the concentration of this compound, varies significantly based on its botanical and geographical origin.[4] While this compound is a known constituent, comprehensive comparative studies detailing its concentration across various propolis types are limited. The table below presents data on the content of major phenolic acids and esters found in different propolis samples to illustrate this variability.

| Compound | Propolis Origin | Concentration (% of Extract) | Analytical Method | Reference |

| Cinnamic Acid | Palestine | Higher than Moroccan samples | HPLC-PDA | [16] |

| Caffeic Acid | Northern India | 0.9 - 1.7% | UHPLC-DAD | [12] |

| p-Coumaric Acid | Northern India | 0.2 - 0.4% | UHPLC-DAD | [12] |

| Ferulic Acid | Northern India | 0.4 - 0.7% | UHPLC-DAD | [12] |

| Caffeic Acid Phenethyl Ester (CAPE) | Northern India | 0.9 - 2.2% | UHPLC-DAD | [12] |

| Pinocembrin | Palestine | 0.87 - 35.2% (8721 - 352001 µg/g) | HPLC-PDA | [16] |

| Chrysin | Palestine | 0.05 - 3.0% (542 - 30061 µg/g) | HPLC-PDA | [16] |

Note: Data for this compound specifically is not detailed in broad comparative analyses but it is confirmed as an isolatable component of certain propolis types.[6] The table highlights the wide concentration ranges of related phenolic compounds.

Visualizations: Workflows and Pathways

Analytical Workflow

The following diagram illustrates the general experimental workflow for the chemical analysis of this compound in propolis.

Caption: Workflow for propolis sample preparation and analysis.

Representative Biological Pathway

Caffeic acid esters, such as the structurally similar Caffeic Acid Phenethyl Ester (CAPE), are well-documented inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[4] This diagram illustrates the inhibitory action of such compounds on this pathway.

Caption: Inhibition of the NF-κB inflammatory pathway.

References

- 1. Chemical characterization and biological activity of six different extracts of propolis through conventional methods and supercritical extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Recent Advances in the Chemical Composition of Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity and Chemical Composition of Propolis from Various Regions of Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Different extraction methods of biologically active components from propolis: a preliminary study | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. academic.oup.com [academic.oup.com]

- 13. ¹H-NMR simultaneous identification of health-relevant compounds in propolis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijcce.ac.ir [ijcce.ac.ir]

- 15. Omani propolis: chemical profiling, antibacterial activity and new propolis plant sources - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Phenolic Compounds in Various Propolis Samples Collected from an African and an Asian Region and Their Impact on Antioxidant and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Reactivity of Cinnamyl Caffeate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl caffeate, an ester of cinnamic acid and caffeic acid, is a phenolic compound of significant interest due to its potential antioxidant properties. Understanding the underlying mechanisms of its reactivity, particularly in the context of free radical scavenging, is crucial for its application in drug development and as a bioactive food component. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study the reactivity of this compound. Drawing upon extensive research on its constituent moieties and structurally similar compounds like caffeic acid and caffeic acid phenethyl ester (CAPE), this document outlines the principal antioxidant mechanisms, details the standard computational protocols, and presents key reactivity descriptors in a structured format. While direct theoretical studies on this compound are limited, this guide offers a robust framework for its investigation based on well-established computational chemistry principles.

Introduction: The Significance of this compound's Reactivity

This compound's molecular structure, featuring a catechol ring from the caffeic acid moiety, suggests a strong potential for antioxidant activity. This activity is primarily attributed to the ability of the phenolic hydroxyl groups to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus terminating damaging free radical chain reactions. The reactivity of this compound is central to its biological functions, including its potential anti-inflammatory, neuroprotective, and cardioprotective effects.

Theoretical and computational studies provide a powerful lens through which to investigate these reactive properties at a molecular level. By employing quantum chemical methods, researchers can elucidate reaction pathways, calculate thermodynamic and kinetic parameters, and predict the antioxidant efficacy of this compound and its derivatives.

Key Antioxidant Mechanisms

The antioxidant activity of phenolic compounds like this compound is predominantly governed by three primary mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). The prevalence of each mechanism is highly dependent on factors such as the solvent polarity and the pH of the environment.[1]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, a hydrogen atom is directly transferred from the phenolic hydroxyl group to a free radical (R•), effectively neutralizing it. This is a one-step process that is generally favored in non-polar (lipidic) media. The efficiency of the HAT mechanism is primarily determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker bond and a greater propensity for hydrogen donation.[2][3]

Single Electron Transfer followed by Proton Transfer (SET-PT)

The SET-PT mechanism is a two-step process. Initially, an electron is transferred from the this compound molecule to the free radical, forming a radical cation of this compound and an anion of the radical. In the subsequent step, the radical cation releases a proton to a solvent molecule or the radical anion. This mechanism is more prevalent in polar solvents. The first step, electron transfer, is governed by the Ionization Potential (IP) of the antioxidant. A lower IP facilitates easier electron donation.[1][3]

Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism also involves two steps but begins with the deprotonation of the phenolic hydroxyl group, forming a phenoxide anion. This is followed by the transfer of an electron from the anion to the free radical. This pathway is particularly significant in polar solvents and at physiological pH where phenolic acids can exist in their anionic forms.[1] The first step is governed by the acidity (pKa) of the phenolic proton.

Computational Methodologies

The theoretical investigation of this compound's reactivity relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely used method.[3][4]

Density Functional Theory (DFT)

DFT is a computational method that models the electronic structure of atoms, molecules, and condensed matter. It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

Commonly Used Functionals and Basis Sets:

-

Functionals: B3LYP is a popular hybrid functional, while M06-2X is often recommended for studies involving kinetics and thermochemistry of antioxidant reactions.[1][2]

-

Basis Sets: Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) are frequently employed to provide a good description of the electronic structure.[2][4]

Solvent Effects

The surrounding medium can significantly influence reaction mechanisms. Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated into DFT calculations to simulate the effects of different solvents (e.g., water for polar environments, benzene or n-heptane for non-polar environments).

Computational Workflow

A typical computational workflow for studying the reactivity of this compound involves several key steps:

Key Reactivity Descriptors and Quantitative Data

| Reactivity Descriptor | Definition | Significance for Antioxidant Activity | Typical Calculated Values (kcal/mol) for Phenolic Compounds |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change required to break a bond homolytically.[5] | A lower O-H BDE indicates easier hydrogen atom donation (favors HAT mechanism).[2] | Phenol: ~87-89[2][6]; Catechol: ~79-82[2] |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | A lower IP suggests easier electron donation (favors SET-PT mechanism).[3] | Phenol: ~190-195 |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a species with a proton. | A lower PA indicates a more acidic proton, facilitating deprotonation (favors SPLET mechanism). | Phenol: ~340-345 |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral atom or molecule. | A higher EA of the resulting radical indicates greater stability. | Phenol radical: ~55-60 |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] | A smaller gap generally indicates higher chemical reactivity and a greater ease of donating electrons.[4] | Cinnamic Acid: ~5.8 eV[4] |

Note: The values presented are approximate and can vary depending on the computational method and basis set used.

Global Reactivity Descriptors: Other important descriptors that provide insights into the overall reactivity include:

-

Hardness (η): Resistance to deformation of the electron cloud. Higher hardness implies lower reactivity.[8]

-

Softness (S): The reciprocal of hardness. Higher softness indicates higher reactivity.[8]

-

Electronegativity (χ): The power of an atom to attract electrons.[8]

-

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.[8]

Conclusion

The theoretical and computational study of this compound's reactivity provides invaluable insights into its potential as an antioxidant. By applying established quantum chemical methods, particularly DFT, researchers can dissect the intricate mechanisms of free radical scavenging. While direct computational data for this compound remains an area for future research, the extensive studies on caffeic acid and its esters offer a robust predictive framework. The principles and methodologies outlined in this guide serve as a comprehensive resource for scientists and professionals in drug development, enabling a deeper understanding and informed exploration of this compound's therapeutic potential. Future computational work should focus on calculating the specific thermodynamic and kinetic parameters for this compound to provide a more precise quantification of its antioxidant capabilities.

References

- 1. mdpi.com [mdpi.com]

- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 3. scienceopen.com [scienceopen.com]

- 4. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular modelling of antioxidant agent by QSAR study of caffeic acid derivatives | Semantic Scholar [semanticscholar.org]

- 6. Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Structure, Spectral Investigations, Hydrogen Bonding Interactions and Reactivity-Property Relationship of Caffeine-Citric Acid Cocrystal by Experimental and DFT Approach [frontiersin.org]

Methodological & Application

Synthesis and Purification of Cinnamyl Caffeate: A Detailed Protocol for Researchers

Application Note

Cinnamyl caffeate, a naturally occurring ester of caffeic acid and cinnamyl alcohol, has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides a comprehensive protocol for the chemical synthesis and subsequent purification of this compound, tailored for researchers in drug discovery and natural product synthesis. The described methodology is based on established esterification procedures, offering a reliable route to obtain high-purity this compound for in-vitro and in-vivo studies.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the esterification of caffeic acid with cinnamyl alcohol. One established method involves a direct synthesis approach that yields the desired (E)-Cinnamyl-(E)-caffeate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Caffeic Acid | ≥98% | Sigma-Aldrich |

| Cinnamyl Alcohol | ≥98% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich |